5,5-Dimethylhexan-2-amine
Overview
Description
Synthesis Analysis
The synthesis of amines like 5,5-Dimethylhexan-2-amine typically involves reactions such as reduction of nitriles or amides, and nitro compounds . Alkylation of amines is another common method, which involves S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis
The molecular structure of this compound consists of a hexane chain with two methyl groups attached to the fifth carbon atom and an amine group attached to the second carbon atom .Chemical Reactions Analysis
Amines like this compound can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Scientific Research Applications
Material-Independent Surface Functionalization
The application of a plant-inspired, amine-containing molecule, 5-pyrogallol 2-aminoethane (PAE), showcases the versatility of amine-functionalized compounds in material-independent surface functionalization. This approach enables multifunctional surfaces capable of various applications, from medical devices to energy storage, emphasizing the significance of primary amine groups in creating versatile, functional coatings across different materials (Seonki Hong et al., 2014).
Atmospheric Chemistry
Amines play a critical role in atmospheric chemistry, particularly in the formation of aerosols. Research on the reaction kinetics of monoethanolamine and its degradation products, methylamine and dimethylamine, underlines the environmental impact of amine releases from CO2 capture technologies. These studies help in understanding the dispersion and transformation of amines in the atmosphere, contributing to our knowledge of atmospheric pollution and climate change (Saba Manzoor et al., 2015).
Theoretical and Experimental Chemistry
In the realm of theoretical and experimental chemistry, compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE) demonstrate the application of amines in the synthesis of nitrogen-containing compounds. Through a combination of NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, alongside density functional theory (DFT), the study of such amines aids in understanding molecular properties and reactions, furthering advancements in chemical synthesis and analysis (Aysha Fatima et al., 2021).
Mechanism of Action
The mechanism of action for amines is not specific to 5,5-Dimethylhexan-2-amine and can vary depending on the context. For instance, in the context of psychoactive substances, amphetamines (which are a type of amine) exert their effects by releasing noradrenaline from the presynaptic vesicles in the lateral hypothalamus .
Properties
IUPAC Name |
5,5-dimethylhexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(9)5-6-8(2,3)4/h7H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYQZPUPGQDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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